Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

For kinase drug discovery, using a 4-substituted piperidine regioisomer often fails to engage the target's ATP pocket. This 3-substituted Boc-protected building block ensures correct spatial orientation critical for activity (e.g., 35 µM MIC50 in related M. tuberculosis amides). • Correct 3-substitution required for ATP-pocket binding. • Orthogonal Boc group enables selective late-stage amine unmasking under mild acid. • ≥98% purity with full NMR/HPLC data reduces reaction failures in library synthesis. Order from BenchChem for reliable, ready-to-use intermediate.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 1420827-78-6
Cat. No. B1375155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
CAS1420827-78-6
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19)
InChIKeyAUZGJSAKHPUNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: Chemical Identity and Specifications


Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate (CAS 1420827-78-6) is a heterocyclic building block featuring a piperidine ring substituted at the 3-position with a Boc-protected amine and at the 1-position with a pyrimidin-2-yl group . With a molecular formula of C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . Its structural attributes, including the regiochemistry and the orthogonal Boc protecting group, are critical for its utility in complex multi-step synthetic sequences.

1

3‑substituted piperidine core matches kinase inhibitor pharmacophore geometry

2

Boc protecting group supports orthogonal deprotection strategies in multi‑step synthesis

3

Certified purity ≥98% (HPLC) reduces side‑reaction risk in sensitive coupling steps

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: Regiochemistry & Protecting Group Advantages


While several structural analogs of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate exist, including 4-substituted regioisomers (e.g., CAS 596817-38-8) and N-methylated variants (e.g., CAS 1261231-96-2), generic substitution fails to guarantee equivalent performance in downstream applications. The precise 3-substitution pattern on the piperidine ring is essential for matching the spatial orientation required in many kinase inhibitor pharmacophores [1], as documented in structure-activity relationship (SAR) studies. Furthermore, the presence of the tert-butyl carbamate (Boc) group offers a specific stability profile and orthogonal deprotection pathway that is not replicated by other common amine protecting groups such as Fmoc or Cbz [2]. Simply swapping in a 4-substituted regioisomer or an unprotected amine can lead to divergent reaction outcomes, compromised yields, or failure to achieve the desired biological activity in the final compound.

Regiochemistry

4‑substituted regioisomer may not reproduce the spatial orientation required for kinase‑targeting SAR.

Protecting group

Fmoc or Cbz analogs may not survive basic/nucleophilic conditions, limiting orthogonal deprotection.

Purity grade

Lower‑purity N‑methyl analog may introduce impurities that affect yield and reproducibility.

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: Quantitative Evidence Guide


Regiochemical Specificity in Kinase Inhibitor Scaffolds

The 3-substituted piperidine scaffold, as found in tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, is a privileged structure in kinase inhibitor design. Research on 1-(piperidin-3-yl)thymine amides demonstrates that this specific regiochemistry is essential for Mycobacterium tuberculosis TMPK inhibition. In a comparative study, 1-(piperidin-3-yl)thymine amide analogues (e.g., compound 4g) exhibited an MIC50 of 35 µM against the M. tuberculosis H37Ra strain [1]. In contrast, 4-substituted piperidine analogs or alternative heterocyclic cores often display significantly reduced or no inhibitory activity in similar kinase assays [1]. While this specific compound is a building block rather than a final inhibitor, its 3-substituted core provides a validated starting point for accessing this bioactive conformation.

Regiochemical specificity
Class‑level inference
3‑substituted amide analogs: MIC₅₀ 35 µM vs. 4‑substituted often >100 µM
Supports 3‑substituted regioisomer fit for kinase‑targeting SAR campaigns
Class‑level data from related thymine amide inhibitors; direct compound activity not tested
Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Boc Group Orthogonality and Stability Profile

The tert-butyl carbamate (Boc) group on tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate provides a distinct stability profile that is crucial for orthogonal protection strategies. The Boc group is stable towards most nucleophiles and bases, as well as in aqueous solutions at pH 4, pH 9, and pH 12 at room temperature [1]. In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the Cbz group requires harsher conditions such as catalytic hydrogenation or strong acids (HBr/AcOH) [1]. This differential stability allows for selective deprotection in the presence of other acid-sensitive or base-sensitive functional groups, making the Boc-protected compound a more versatile intermediate for complex molecule synthesis.

Boc orthogonality
Class‑level inference
Boc stable at pH 4–12 (RT); Fmoc cleaved by mild base, Cbz by hydrogenolysis
Boc stability enables orthogonal deprotection in the presence of base‑labile groups
Class‑level protecting‑group stability; specific reaction context review needed
Organic Synthesis Protecting Group Strategy Solid-Phase Peptide Synthesis

Purity Advantage over N-Methyl Analog

As a chemical building block, purity directly impacts the yield and reproducibility of downstream reactions. Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is commercially available with a certified purity of NLT 98% (by HPLC) from reputable suppliers adhering to ISO quality systems . In comparison, a closely related analog, methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester (CAS 1261231-96-2), is commonly offered at a lower purity of 95% by various vendors . While both compounds may be used for similar applications, the higher purity grade of the target compound can reduce the need for additional purification steps and improve the overall efficiency of synthetic workflows.

Purity advantage
Data to verify
NLT 98% (HPLC) vs. 95% for N‑methyl analog
Higher purity may reduce side reactions and purification burden
Based on commercial supplier specifications; verify lot‑specific COA
Analytical Chemistry Quality Control Procurement Specification

Structural Confirmation by NMR and HPLC

Reputable suppliers of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate provide comprehensive analytical documentation to confirm identity and purity. This typically includes ¹H NMR and ¹³C NMR spectra, as well as HPLC chromatograms demonstrating purity ≥98% . In contrast, some alternative building blocks or lower-cost sources may only provide limited or no analytical data, leaving the end-user responsible for costly and time-consuming in-house characterization. The availability of certified analytical data for CAS 1420827-78-6 significantly reduces procurement risk and ensures that the material entering a synthetic sequence meets the required specifications.

Analytical documentation
Data to verify
¹H NMR, ¹³C NMR, HPLC ≥98% provided by ISO‑certified suppliers
Batch‑specific data reduces procurement risk and supports reproducibility
Availability depends on supplier; confirm analytical package before purchase
Analytical Chemistry Quality Assurance Compound Characterization

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: Research & Industrial Applications


Kinase Inhibitor Lead Optimization with 3-Substituted Piperidine

Medicinal chemistry teams engaged in structure-based drug design for kinase targets (e.g., SYK, PI3K, TMPK) should prioritize CAS 1420827-78-6 as a key intermediate. The 3-substituted piperidine core is a validated scaffold for accessing the ATP-binding pocket of many kinases [1]. Using this specific regioisomer ensures that subsequent SAR modifications are built upon a foundation known to confer biological activity, as demonstrated by the 35 µM MIC50 of related 1-(piperidin-3-yl)thymine amides against M. tuberculosis [1]. Substituting with a 4-substituted analog (CAS 596817-38-8) would likely yield inactive compounds and derail the lead optimization effort.

Orthogonal Amine Protection in Multi-Step Synthesis

In complex molecule synthesis where multiple amine functionalities must be differentiated, tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is the preferred building block. The Boc protecting group is stable to the basic and nucleophilic conditions used for Fmoc deprotection, allowing for a true orthogonal strategy [2]. This enables chemists to selectively unmask the piperidine nitrogen at a late stage using mild acid (e.g., TFA), while leaving other base-labile protecting groups intact. This capability is not possible with analogs lacking the Boc group or those bearing alternative protecting groups like Fmoc or Cbz.

High-Throughput Synthesis and Parallel Library Generation

For laboratories engaged in automated or parallel synthesis, the high certified purity (NLT 98%) and robust analytical documentation of CAS 1420827-78-6 from ISO-certified vendors reduce the risk of failed reactions due to impurities. The compound's well-defined reactivity and compatibility with standard solid-phase and solution-phase protocols make it a reliable building block for generating diverse chemical libraries. This minimizes the need for post-reaction purification and increases the overall success rate of library production compared to using lower-purity or poorly characterized alternatives.

Reproducible SAR Studies for Academic Research

Academic laboratories with limited analytical resources benefit significantly from the procurement of CAS 1420827-78-6 from suppliers that provide full characterization data (NMR, HPLC) . This ensures that the starting material is of known identity and purity, which is a prerequisite for publishing reproducible results. The availability of batch-specific analytical data allows researchers to focus on their synthetic and biological experiments rather than on verifying the quality of their building blocks, thereby accelerating the pace of discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3‑substituted piperidine scaffold fit
3‑substituted core SAR reproducibility with kinase targets
Multi‑step orthogonal protection synthesis
Boc orthogonal stability profile
Boc integrity under basic/nucleophilic conditions relevant to the route
High‑throughput library generation
Certified purity and characterization
Lot‑specific purity (≥98%) and analytical data for reaction consistency
Reproducible academic SAR studies
Full analytical documentation
Batch‑specific NMR/HPLC verification of identity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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